![molecular formula C24H32N8O3S3 B12293276 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide is a complex organic molecule. It is structurally related to biotin, a vital vitamin (Vitamin B7) involved in various metabolic processes . This compound’s unique structure includes a thieno[3,4-d]imidazole ring, which is a key feature in many biologically active molecules.
Preparation Methods
The synthesis of 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide typically involves multiple steps:
Formation of the thieno[3,4-d]imidazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the pentanoic acid side chain: This step involves the reaction of the thieno[3,4-d]imidazole intermediate with a suitable pentanoic acid derivative.
Introduction of the disulfanyl and tetrazinyl groups: These functional groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide: undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the disulfanyl group, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can modify the tetrazinyl or phenyl groups, introducing new functional groups.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products depend on the specific reaction conditions but often include modified versions of the original compound with altered functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly those with biological activity.
Biology: Its structural similarity to biotin makes it useful in studying biotin-dependent enzymes and metabolic pathways.
Industry: It can be used in the production of biotin supplements and fortified foods.
Mechanism of Action
The mechanism of action for 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide involves its interaction with biotin-dependent enzymes. These enzymes use the compound as a cofactor, facilitating various carboxylation, decarboxylation, and transcarboxylation reactions. The compound binds to the active site of these enzymes, enhancing their catalytic activity .
Comparison with Similar Compounds
Similar compounds include:
Biotin: The parent compound, essential for various metabolic processes.
Biotin analogs: Modified versions of biotin with different functional groups, used in research and drug development.
Thieno[3,4-d]imidazole derivatives: Compounds with similar ring structures, often exhibiting biological activity.
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H32N8O3S3 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide |
InChI |
InChI=1S/C24H32N8O3S3/c33-20(4-2-1-3-19-22-18(14-36-19)29-24(35)30-22)25-10-12-38-37-11-9-21(34)26-13-16-5-7-17(8-6-16)23-31-27-15-28-32-23/h5-8,15,18-19,22H,1-4,9-14H2,(H,25,33)(H,26,34)(H2,29,30,35) |
InChI Key |
DNUZQOORFCMFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan](/img/structure/B12293193.png)
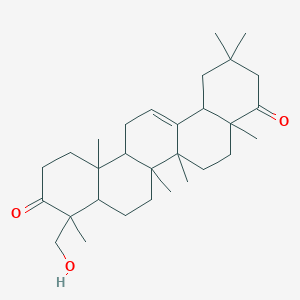

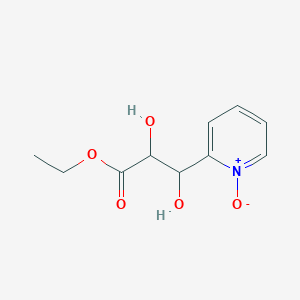
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12293223.png)
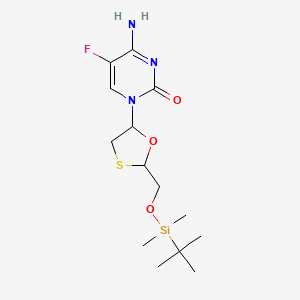
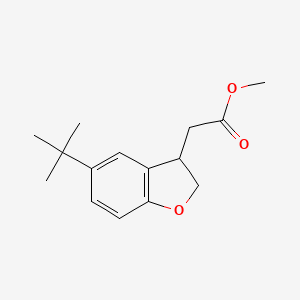
![4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile](/img/structure/B12293236.png)
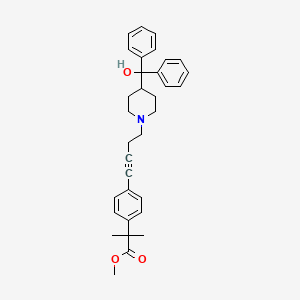
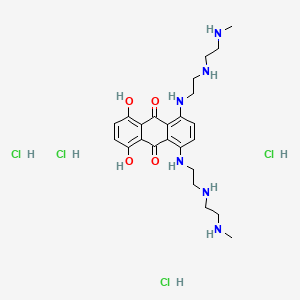
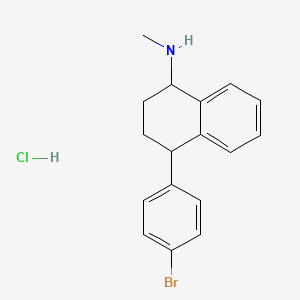
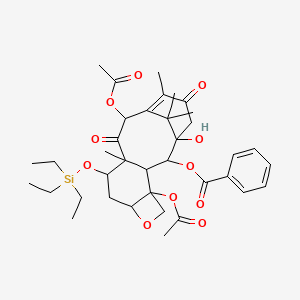
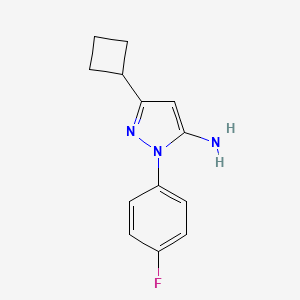
![13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol](/img/structure/B12293278.png)
